molecular formula C9H13N3O2 B143019 Methyl2-(isopropylamino)pyrimidine-5-carboxylate CAS No. 148741-62-2

Methyl2-(isopropylamino)pyrimidine-5-carboxylate

Cat. No.: B143019
CAS No.: 148741-62-2
M. Wt: 195.22 g/mol
InChI Key: BMZVQFVNORDZSX-UHFFFAOYSA-N
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Description

Methyl2-(isopropylamino)pyrimidine-5-carboxylate is a chemical compound with a pyrimidine core structure Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids

Properties

CAS No.

148741-62-2

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 2-(propan-2-ylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-6(2)12-9-10-4-7(5-11-9)8(13)14-3/h4-6H,1-3H3,(H,10,11,12)

InChI Key

BMZVQFVNORDZSX-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC=C(C=N1)C(=O)OC

Canonical SMILES

CC(C)NC1=NC=C(C=N1)C(=O)OC

Synonyms

5-Pyrimidinecarboxylicacid,2-[(1-methylethyl)amino]-,methylester(9CI)

Origin of Product

United States

Preparation Methods

The synthesis of Methyl2-(isopropylamino)pyrimidine-5-carboxylate typically involves multistep organic reactions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by functional group modifications to introduce the isopropylamino and methoxycarbonyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Methyl2-(isopropylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups. Common reagents include halides and amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups.

Scientific Research Applications

Methyl2-(isopropylamino)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals, where its reactivity and functional groups are advantageous.

Mechanism of Action

The mechanism by which Methyl2-(isopropylamino)pyrimidine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl2-(isopropylamino)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    2-Amino-4-methoxycarbonylpyrimidine: Similar in structure but lacks the isopropylamino group, which may affect its reactivity and biological activity.

    5-Methyl-2-isopropylaminopyrimidine:

    2-Isopropylamino-4,6-dimethylpyrimidine: Has additional methyl groups, which can influence its steric and electronic characteristics.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.

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